1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Overview
Description
1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound features a unique combination of methyl, bromo, and fluoro substituents on the triazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole typically involves the bromination and fluorination of 1-methyl-1H-1,2,4-triazole. The process can be carried out using various reagents and conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amino derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Amino derivatives, N-oxides, and dihydro triazoles are some of the major products formed from these reactions.
Scientific Research Applications
1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and coordination complexes for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
- 1-Methyl-3-bromo-1H-1,2,4-triazole
- 1-Methyl-5-fluoro-1H-1,2,4-triazole
- 3-Bromo-5-fluoro-1H-1,2,4-triazole
Uniqueness: 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole is unique due to the simultaneous presence of methyl, bromo, and fluoro substituents on the triazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with enhanced biological and chemical activities .
Properties
IUPAC Name |
3-bromo-5-fluoro-1-methyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrFN3/c1-8-3(5)6-2(4)7-8/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWQFJHBQQXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252597 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214540-44-0 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214540-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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